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Cat. No.: B1312087 Get Quote

An In-Depth Technical Guide to 2-(2,4-Dimethoxyphenyl)pyrrolidine: Properties, Synthesis,

and Therapeutic Potential

Introduction
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of

numerous natural alkaloids and synthetic drugs.[1][2] Its prevalence in FDA-approved

pharmaceuticals highlights its role as a "privileged scaffold," a molecular framework that is

frequently found to bind to diverse biological targets.[3] Within this important class of

compounds, 2-(2,4-Dimethoxyphenyl)pyrrolidine emerges as a molecule of significant

interest for researchers in neuropharmacology and drug development. Its structure combines

the versatile pyrrolidine nucleus with a dimethoxyphenyl moiety, a substitution pattern known to

confer specific electronic and steric properties that can modulate biological activity.[4]

This technical guide provides a comprehensive overview of the fundamental properties of 2-
(2,4-Dimethoxyphenyl)pyrrolidine. As a Senior Application Scientist, the following sections

synthesize core physicochemical data, plausible synthetic methodologies, and critical insights

into its biological activity, with a particular focus on its potential as a scaffold for enzyme

inhibitors. This document is intended for researchers, scientists, and drug development

professionals seeking a detailed understanding of this promising chemical entity.

Physicochemical and Structural Properties
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The foundational characteristics of a compound dictate its behavior in both chemical and

biological systems. 2-(2,4-Dimethoxyphenyl)pyrrolidine is an aromatic heterocyclic amine

whose properties are summarized below.

Property Value Source

IUPAC Name
2-(2,4-

dimethoxyphenyl)pyrrolidine
[5]

Molecular Formula C₁₂H₁₇NO₂ [6][7]

Molecular Weight 207.27 g/mol [6][7]

CAS Number 383127-11-5 [5]

Canonical SMILES
COC1=CC(OC)=CC=C1C2NC

CC2
[5]

These fundamental properties are critical for dosage calculations, spectroscopic analysis, and

computational modeling of the molecule's interactions with biological targets. The presence of

the basic nitrogen atom in the pyrrolidine ring and the two methoxy groups on the phenyl ring

are key determinants of its polarity, solubility, and receptor-binding capabilities.[8]

Synthesis and Structural Characterization
The synthesis of substituted pyrrolidines is a well-explored area of organic chemistry, with

numerous strategies available for constructing the 2-aryl-pyrrolidine scaffold.[2][9] While a

single, dedicated synthesis for 2-(2,4-Dimethoxyphenyl)pyrrolidine is not extensively detailed

in the literature, established modern methodologies for analogous structures provide a reliable

blueprint.

Proposed Synthetic Workflow
A robust and versatile approach involves the coupling of a suitable N-protected pyrrolidine

precursor with a functionalized aromatic partner. The following diagram and protocol outline a

plausible, efficient pathway based on modern organometallic coupling techniques, which are

favored for their high yields and functional group tolerance.

Caption: A plausible synthetic workflow for 2-(2,4-Dimethoxyphenyl)pyrrolidine.
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Detailed Experimental Protocol (Representative)
The following protocol is a generalized representation based on established methods for

synthesizing similar 2-aryl-pyrrolidines.

Activation of Pyrrolidine Precursor:

To a solution of N-Boc-L-prolinol (1 equivalent) in anhydrous dichloromethane (DCM) at 0

°C, add Dess-Martin periodinane (1.2 equivalents).

Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC analysis

indicates complete consumption of the starting alcohol.

Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃. Extract

the aqueous layer with DCM, combine the organic layers, dry over MgSO₄, filter, and

concentrate under reduced pressure to yield the crude N-Boc-2-formylpyrrolidine.

Coupling Reaction (Reductive Amination):

Dissolve 2,4-dimethoxyaniline (1 equivalent) and the crude N-Boc-2-formylpyrrolidine (1

equivalent) in 1,2-dichloroethane.

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents) portion-wise.

Stir the mixture at room temperature overnight.

Quench the reaction with saturated aqueous NaHCO₃ and extract with DCM. The

combined organic layers are dried over MgSO₄, filtered, and concentrated. The resulting

intermediate is the N-protected precursor. This step is an adaptation; a direct synthesis

may involve different precursors.

Deprotection:

Dissolve the crude protected intermediate in a solution of 4M HCl in 1,4-dioxane or

trifluoroacetic acid (TFA) in DCM.

Stir at room temperature for 1-2 hours.
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Concentrate the solvent in vacuo to yield the crude hydrochloride salt of the final product.

Purification:

The crude product can be purified via column chromatography on silica gel using a

gradient of methanol in dichloromethane.

Alternatively, the product can be basified with aqueous NaOH, extracted with an organic

solvent like ethyl acetate, and then purified by chromatography to yield the free base.

Structural Characterization
Confirmation of the final structure is achieved through standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR should reveal characteristic signals for the aromatic protons on the

dimethoxyphenyl ring, two distinct singlets around 3.8-4.0 ppm for the two methoxy groups

(-OCH₃), and a series of multiplets in the aliphatic region (1.5-3.5 ppm) corresponding to

the protons of the pyrrolidine ring.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) should confirm the molecular formula

(C₁₂H₁₇NO₂) by showing a molecular ion peak [M+H]⁺ at approximately m/z 208.1332.

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show N-H stretching for the secondary amine, C-H

stretching in both the aromatic and aliphatic regions, and strong C-O stretching for the

methoxy ether groups.

Biological Activity and Therapeutic Potential
The primary interest in 2-(2,4-Dimethoxyphenyl)pyrrolidine for drug development

professionals lies in its demonstrated potential as a potent enzyme inhibitor.
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Mechanism of Action: Acetylcholinesterase (AChE)
Inhibition
Recent research has identified that pyrrolidine-based scaffolds featuring a 2,4-dimethoxyphenyl

substituent are highly effective inhibitors of acetylcholinesterase (AChE).[1][10] AChE is the

enzyme responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic

cleft. Inhibiting this enzyme increases the levels and duration of action of acetylcholine, a key

therapeutic strategy for managing the symptoms of Alzheimer's disease.
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Caption: Mechanism of AChE inhibition, enhancing cholinergic neurotransmission.

Quantitative Efficacy
Studies on a closely related pyrrolidine-based benzenesulfonamide derivative incorporating the

2,4-dimethoxyphenyl moiety have quantified its high potency.
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Compound Class Target Enzyme
Inhibitory Constant
(Ki)

Reference
Compound

Pyrrolidine-

benzenesulfonamide

with 2,4-

dimethoxyphenyl

substituent

Acetylcholinesterase

(AChE)
22.34 ± 4.53 nM Tacrine

Source: Data synthesized from reports on pyrrolidine-based AChE inhibitors.[4][10]

This nanomolar-level inhibitory constant (Ki) signifies a very high binding affinity for the

acetylcholinesterase enzyme.[4] Such potency makes the 2-(2,4-
Dimethoxyphenyl)pyrrolidine scaffold a highly attractive starting point for the development of

new therapeutics for neurodegenerative disorders like Alzheimer's disease.

Broader Applications in Drug Discovery
The pyrrolidine scaffold is exceptionally versatile. Derivatives have been investigated for a wide

array of therapeutic applications, including:

Antimicrobial and Antiviral Agents[10]

Anticancer and Antimetastatic Agents by targeting receptors like CXCR4[1]

Anti-inflammatory and Antioxidant Compounds[1]

This broad bioactivity suggests that the 2-(2,4-Dimethoxyphenyl)pyrrolidine core could be

further functionalized to explore other therapeutic areas beyond neurodegeneration.

Conclusion and Future Outlook
2-(2,4-Dimethoxyphenyl)pyrrolidine stands out as a chemical scaffold with significant,

validated potential. Its fundamental physicochemical properties are well-defined, and its

synthesis is achievable through established, modern organic chemistry techniques. The most

compelling aspect of this molecule is the potent acetylcholinesterase inhibition demonstrated
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by its derivatives, positioning it as a valuable lead structure in the rational design of next-

generation treatments for Alzheimer's disease.

Future research should focus on the stereoselective synthesis of its enantiomers to determine if

the biological activity is stereospecific, a common feature in pharmacologically active

compounds. Further derivatization of the pyrrolidine nitrogen and the aromatic ring could lead

to the discovery of new chemical entities with improved potency, selectivity, and

pharmacokinetic profiles, expanding its utility across various therapeutic domains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1312087#2-2-4-dimethoxyphenyl-pyrrolidine-
fundamental-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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